Norgesic forte

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

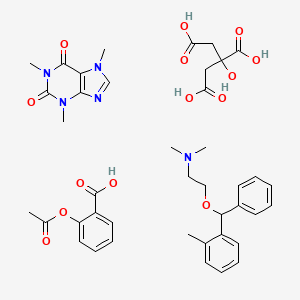

Norgesic forte, also known as this compound, is a useful research compound. Its molecular formula is C41H49N5O14 and its molecular weight is 835.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pain Management

Norgesic Forte is indicated for the treatment of acute low back pain and other musculoskeletal disorders. The combination of Orphenadrine, a muscle relaxant, with Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and Caffeine, a central nervous system stimulant, enhances pain relief and improves functional outcomes.

Clinical Effectiveness

A study conducted on Filipino patients demonstrated that the administration of Orphenadrine Citrate 50 mg combined with Paracetamol 650 mg (similar to the formulation in this compound) resulted in significant pain relief. The median Visual Analog Scale (VAS) score decreased from 7 at baseline to 0 by day 5 in many participants, indicating effective pain resolution .

Key Findings:

- Duration of Symptoms: Average duration before total symptom resolution was approximately 4.3 days.

- VAS Score Improvement: A significant decrease in VAS scores was observed, with 72.4% of participants reporting a decrease of at least 2 points within the first day .

- Physical Disability Scores: There was a marked improvement in physical function as measured by the Roland-Morris Disability Questionnaire (RMDQ), with scores improving from a median of 9 on day 1 to 1 by day 11 .

Muscle Relaxation

Orphenadrine Citrate acts as a muscle relaxant by inhibiting the facilitatory pathways in the central nervous system. This property is particularly beneficial in treating muscle spasms associated with acute pain conditions.

Quality of Life Improvement

The use of this compound has been linked to improvements in patients' quality of life due to its dual action on pain relief and muscle relaxation.

Quality of Life Metrics

- Participants reported significant improvements in daily activities without hindrance from acute pain after treatment.

- The combination therapy not only alleviated pain but also addressed issues related to impaired mobility due to muscle spasms .

Safety Profile

The safety profile of this compound appears favorable based on clinical studies. Most reported adverse effects were mild and self-limiting, such as somnolence, which resolved shortly after discontinuation or adjustment of dosage .

Case Studies Overview

| Study Reference | Patient Demographics | Treatment Duration | VAS Score Change | Physical Disability Score Change |

|---|---|---|---|---|

| Nailes et al., 2024 | Filipino adults with acute low back pain | 11 days | Baseline: 7 → Day 5: 0 | Median: 9 → Median: 1 |

| Salvino et al., 2024 | Mixed demographic with musculoskeletal disorders | Variable (up to 10 days) | Significant decrease noted on Day 3 | Significant improvement noted by Day 11 |

Propiedades

Número CAS |

88566-80-7 |

|---|---|

Fórmula molecular |

C41H49N5O14 |

Peso molecular |

835.9 g/mol |

Nombre IUPAC |

2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

PQOVMKOIORHXFP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Sinónimos |

Norgesic forte |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.